molecular formula C5H15NO3Si B124273 N-Methyl-1-(trimethoxysilyl)methanamine CAS No. 123271-16-9

N-Methyl-1-(trimethoxysilyl)methanamine

Cat. No.: B124273
CAS No.: 123271-16-9
M. Wt: 165.26 g/mol
InChI Key: LYYRKPJYLHHZMR-UHFFFAOYSA-N
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Description

N-Methyl-1-(trimethoxysilyl)methanamine: is an organosilane derivative with the molecular formula C5H15NO3Si and a molecular weight of 165.26 g/mol . This compound is primarily used as an external additive in color toners. It is characterized by its ability to form strong bonds with various substrates, making it valuable in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(trimethoxysilyl)methanamine typically involves the reaction of N-methylmethanamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(trimethoxysilyl)methanamine undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form and .

    Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Other silanes or silanols.

    Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed:

    Hydrolysis: N-methylmethanamine and trimethoxysilane.

    Condensation: Siloxane polymers.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

N-Methyl-1-(trimethoxysilyl)methanamine has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a coupling agent to improve the adhesion between organic and inorganic materials.
  • Employed in the synthesis of hybrid materials and composites .

Biology:

  • Utilized in the modification of surfaces for biological assays and diagnostics.
  • Acts as a linker molecule in the immobilization of biomolecules on various substrates .

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Explored as a component in the development of biocompatible coatings for medical devices .

Industry:

  • Applied in the production of advanced coatings and adhesives.
  • Used in the formulation of high-performance sealants and elastomers .

Mechanism of Action

The mechanism of action of N-Methyl-1-(trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

  • N-Methyl-1-(triethoxysilyl)methanamine
  • N-Methyl-1-(trimethoxysilyl)ethanamine
  • N-Methyl-1-(trimethoxysilyl)propanamine

Comparison: N-Methyl-1-(trimethoxysilyl)methanamine is unique due to its specific combination of a methyl group and three methoxy groups attached to a silicon atom. This structure provides it with distinct reactivity and bonding capabilities compared to other similar compounds. For instance, N-Methyl-1-(triethoxysilyl)methanamine has ethoxy groups instead of methoxy groups, which can affect its hydrolysis rate and the properties of the resulting siloxane bonds .

Properties

IUPAC Name

N-methyl-1-trimethoxysilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO3Si/c1-6-5-10(7-2,8-3)9-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYRKPJYLHHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565854
Record name N-Methyl-1-(trimethoxysilyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123271-16-9
Record name N-Methyl-1-(trimethoxysilyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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